4-((3-Chlorophenyl)thio)butan-2-one

Description

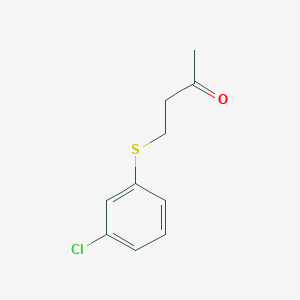

4-((3-Chlorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11ClOS It is a derivative of butanone, where a 3-chlorophenylthio group is attached to the fourth carbon atom

Properties

Molecular Formula |

C10H11ClOS |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

4-(3-chlorophenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C10H11ClOS/c1-8(12)5-6-13-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3 |

InChI Key |

OBSJXPRUYMOZQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCSC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorophenyl)thio)butan-2-one typically involves the reaction of 3-chlorothiophenol with butanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with butanone. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorophenyl)thio)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Sodium hydroxide, ethanol or methanol as solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

4-((3-Chlorophenyl)thio)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chlorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of metabolic enzymes or signaling proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(4-Chlorophenyl)butan-2-one: Similar structure but with a different position of the chlorine atom.

4-(2-Chlorophenyl)butan-2-one: Another positional isomer with the chlorine atom at the ortho position.

4-(4-Methylphenyl)butan-2-one: A similar compound with a methyl group instead of a chlorine atom.

Uniqueness

4-((3-Chlorophenyl)thio)butan-2-one is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

4-((3-Chlorophenyl)thio)butan-2-one is an organic compound that has garnered attention due to its potential biological activities. This compound features a thioether linkage and a ketone functional group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring therapeutic applications, especially in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the 3-chlorophenyl group enhances the compound's lipophilicity, which may influence its biological interactions. The structural characteristics are summarized in the following table:

| Compound | Molecular Formula | Key Functional Groups | Unique Features |

|---|---|---|---|

| This compound | C10H11ClOS | Thioether, Ketone | Lipophilic properties due to chlorinated phenyl group |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The thioether linkage is believed to enhance the interaction with microbial enzymes, leading to inhibition of growth.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. Studies reveal that it can inhibit the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies.

Cytotoxic Effects

Recent studies have evaluated the cytotoxicity of this compound against several cancer cell lines. The compound exhibited moderate cytotoxic effects, particularly against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 ± 1.2 |

| PC-3 (Prostate Cancer) | 15.8 ± 0.9 |

| HeLa (Cervical Cancer) | 18.0 ± 0.5 |

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents highlighted the effectiveness of thioether compounds against resistant bacterial strains. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Evaluation of Cytotoxicity

In a comprehensive study involving various synthesized thioether compounds, this compound was tested for its cytotoxic effects using the CCK-8 assay. The results indicated that this compound could inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.